2-(2-Phenylethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409320 | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159053-39-1 | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Pharmacological and Biological Investigations of Phenylethylpiperidine Derivatives
Receptor Binding and Modulation Profiles
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Derivatives of 1,2-diarylethylamine, which includes compounds with a 2-(2-phenylethyl)piperidine structure, are recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govdrugsandalcohol.ie This antagonism is a key mechanism underlying the dissociative effects of some of these compounds. nih.govplos.org
A notable example is 2-Methoxydiphenidine (2-MXP), chemically known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. ecddrepository.org Research has shown that 2-MXP acts as an uncompetitive channel-blocker at the NMDA receptor. who.int Electrophysiological studies on rat hippocampal slices demonstrated that 2-MXP blocks NMDA receptor-mediated field excitatory postsynaptic potentials in a manner similar to the well-established uncompetitive NMDA receptor antagonist, MK-801. who.int
The potency of 2-MXP and its structural isomers at the NMDA receptor has been compared to other known antagonists. The rank order of inhibitory potency was determined to be: MK-801 > PCP > 3-MXP > 2-MXP > ketamine > 4-MXP > memantine, which closely aligns with their respective NMDA receptor binding affinities. who.int While diphenidine (B1206869) and 2-MXP are considered relatively selective NMDA receptor antagonists, they are less potent in in vivo studies compared to other antagonists like PCP and ketamine, a finding that was not entirely expected based on their NMDA receptor affinities alone. plos.org
Sigma (σ1 and σ2) Receptor Interactions
In addition to their primary activity at the NMDA receptor, several this compound derivatives exhibit significant affinity for sigma (σ) receptors. plos.org Both σ1 and σ2 receptor subtypes have been identified as binding partners for these compounds. plos.orgwho.int
2-Methoxydiphenidine (2-MXP) has been shown to bind to both σ1 and σ2 receptors, with Ki values of 124 nM and 508 nM, respectively. who.int The functional consequence of this interaction is not yet fully understood. who.int However, the σ1 receptor is known to be a membrane protein that acts as an inter-organelle signaling regulator, modulating electrical activity and calcium homeostasis. who.int It has been suggested that the interaction of 2-MXP with the σ1 receptor may contribute to its potential therapeutic applications, as ligands targeting this receptor are under investigation for conditions like Alzheimer's disease, ischemic stroke, and neuropathic pain. who.int
Opioid Receptor Agonism
The this compound moiety is a key structural component in the potent synthetic opioid, fentanyl, and its numerous analogs. frontiersin.orgspringermedizin.de Fentanyl, or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is a highly potent µ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine. frontiersin.orgmdpi.com
The structure of fentanyl has served as a scaffold for the development of a wide array of analogs with varying potencies and properties. frontiersin.orgnih.gov For instance, carfentanil, which includes a methyl-carboxylate group at the 4-position of the piperidine (B6355638) ring, is approximately 10,000 times more potent than morphine and 30-100 times more potent than fentanyl. frontiersin.org Other analogs, such as acetylfentanyl, have been found to have about 30% of the analgesic potency of fentanyl. frontiersin.org The metabolism of many of these analogs is similar to that of fentanyl, with some metabolites potentially retaining opioid activity. frontiersin.org
Research into fentanyl analogs has explored various structural modifications to the core this compound structure to understand their structure-activity relationships at opioid receptors. nih.gov While the primary interaction is agonism at the µ-opioid receptor, some analogs may also exhibit affinity for δ- and κ-opioid receptors. nih.gov
Neurotransmitter Transporter Affinity (Dopamine, Norepinephrine (B1679862), Serotonin)
Derivatives of this compound have demonstrated varying affinities for the transporters of dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). nih.govplos.org
2-Methoxydiphenidine (2-MXP) has been shown to have the highest affinity for DAT, followed by NET, and a negligible affinity for SERT. who.int The binding affinities (Ki) for human monoamine transporters were found to be 2915 nM and 4800 nM for DAT, 6900 nM for NET, and 20 µM for SERT in different studies. who.int The low affinity for SERT is a common feature among the structural isomers of MXP. who.int In terms of functional potency (IC50), which reflects the ligand's inhibitory strength, 2-MXP was a more potent inhibitor of NET (7.8 µM) compared to DAT (65 µM). mdpi.com
In contrast, diphenidine (DPH) exhibits a higher affinity for DAT (Ki = 0.23 µM) compared to 2-MXP (Ki = 4.8 µM). mdpi.com Functionally, DPH is an inhibitor of both NET (3.3 µM) and DAT (3.4 µM). mdpi.com This higher affinity and inhibitory action at the dopamine transporter suggest that DPH may have a greater potential for addictive properties compared to 2-MXP. mdpi.comnih.gov
Furthermore, some lobeline (B1674988) analogs containing a this compound moiety, such as N-methyl-2R-(2R/2S-hydroxy-2-phenylethyl)6S-(2-phenylethyl)piperidine (10S/10R-MEPP), have been found to be potent inhibitors of serotonin uptake, with a Ki of 0.01 µM and a 600-fold selectivity for the serotonin transporter. nih.govresearchgate.net
Calcium Channel Modulation
Certain derivatives of this compound have been identified as modulators of calcium channels, particularly T-type Ca2+ channels. nih.govvulcanchem.com
A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. nih.gov Structure-activity relationship studies revealed that the presence of dialkyl substituents at the benzylic position was important for enhancing this inhibitory activity. nih.gov One compound from this series, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, demonstrated the ability to lower blood pressure in spontaneously hypertensive rats when administered orally, without causing the reflex tachycardia often associated with traditional L-type Ca2+ channel blockers. nih.gov
Other research has explored 1,4-dihydropyridine (B1200194) derivatives containing a 2-phenethyl ester group. nih.gov These compounds exhibited antagonist activity in the IC50 range of 10⁻⁵ to 10⁻⁷ M on guinea pig ileum longitudinal smooth muscle, while being devoid of cardiac agonist activity on the guinea pig left atrium. nih.gov The modulation of calcium channels is a complex process influenced by various factors, including co-factors like phosphatidylinositol-4,5-bisphosphate (PIP2) and calmodulin (CaM). nih.gov
Other Receptor Systems
The pharmacological profile of this compound derivatives extends to other receptor systems beyond those previously mentioned.
Dopamine Receptors: While the primary interaction with the dopaminergic system for many of these compounds is at the transporter level, some derivatives may also interact directly with dopamine receptors. acs.org For example, pridopidine (B1678097), a compound investigated for Huntington's disease, acts as an antagonist at the D2 receptor, although its affinity for the σ1 receptor is significantly higher. d-nb.info
Adenosine (B11128) Receptors: The 2-phenethylamine moiety is a structural feature in a range of adenosine receptor (AR) ligands. mdpi.com For instance, N6-(2-phenylethyl)adenosine has been studied for its interaction with adenosine receptors. mdpi.comnih.gov The 2-phenylethyl group, when linked to the 2-position of adenosine via an ether group, resulted in higher A3AR affinity (Ki = 54 nM) compared to an amine (310 nM) or thioether (1960 nM) linkage. nih.gov
β-Adrenergic Receptors: While specific interactions of this compound derivatives with β-adrenergic receptors are not extensively detailed in the provided context, pridopidine does show affinity for α2A/C adrenergic receptors. d-nb.info
PPAR: There is no specific information in the provided search results regarding the interaction of this compound derivatives with Peroxisome Proliferator-Activated Receptors (PPAR).
Table of Compounds
| Compound Name |
| This compound |
| 2-Methoxydiphenidine (2-MXP) |
| 3-Methoxydiphenidine (3-MXP) |
| 4-Methoxydiphenidine (4-MXP) |
| MK-801 |
| Phencyclidine (PCP) |
| Ketamine |
| Memantine |
| Diphenidine (DPH) |
| Fentanyl |
| Carfentanil |
| Acetylfentanyl |
| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide |
| N-methyl-2R-(2R/2S-hydroxy-2-phenylethyl)6S-(2-phenylethyl)piperidine (10S/10R-MEPP) |
| Pridopidine |
| N6-(2-Phenylethyl)adenosine |
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation, with implications for treating a range of diseases, including neurodegenerative disorders and metabolic conditions.
A decrease in cholinergic neurotransmission is a known factor in the pathophysiology of Alzheimer's disease. nih.gov Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132), can enhance the duration of the neurotransmitter's action and provide symptomatic relief. nih.govnih.gov Inspired by the structure of the AChE inhibitor donepezil (B133215), a series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. nih.govmums.ac.ir
The inhibitory potency of these compounds was determined using the Ellman's test protocol and compared against donepezil as a reference drug. nih.gov The results, expressed as the half-maximal inhibitory concentration (IC₅₀), indicated that while the synthesized derivatives exhibited AChE inhibitory activity, they were less potent than donepezil (IC₅₀ = 0.41 ± 0.09 µM). nih.govnih.gov Among the tested series, the derivative featuring a 4-Fluorophenyl moiety (Compound 4b) was identified as the most potent, with an IC₅₀ value of 16.42 ± 1.07 µM. nih.govnih.gov These findings suggest that phthalimide-based analogs can serve as a foundation for developing potential acetylcholinesterase inhibitors, though further structural modifications are necessary to enhance potency. nih.govnih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of Phthalimide Derivatives Data sourced from Aliabadi, A., et al. (2013) nih.govnih.gov
| Compound | Substituent (R) | IC₅₀ (µM) ± SD |
| 4a | H | 21.30 ± 1.54 |
| 4b | 4-F | 16.42 ± 1.07 |
| 4c | 4-Cl | 20.05 ± 1.88 |
| 4d | 4-Br | 25.11 ± 2.01 |
| 4e | 4-CH₃ | 63.03 ± 4.06 |
| Donepezil | (Reference) | 0.41 ± 0.09 |
Dipeptidyl peptidase IV (DPP4) inhibitors represent a therapeutic class for managing type 2 diabetes. acs.orgnih.gov They function by preventing the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for glucose homeostasis. acs.orgpdbj.org Research starting from a high-throughput screening hit led to the identification of a novel series of piperidine-constrained phenethylamines as potent and selective DPP4 inhibitors. acs.orgnih.gov
These compounds were optimized to achieve high potency and selectivity over related peptidases such as DPP8 and DPP9, an important consideration as inhibition of these latter enzymes has been linked to toxicity in animal studies. acs.org The optimized piperidine-constrained phenethylamines demonstrated excellent pharmacokinetic profiles, positioning them as viable candidates for further development. acs.orgpdbj.org The structural and molecular insights gained from these studies, including X-ray crystallography of the enzyme-inhibitor complex, have been crucial for understanding their binding mechanisms. pdbj.orgmdpi.com
Table 2: DPP4 Inhibition by Piperidine-Constrained Phenethylamines General findings based on research by Pei, Z., et al. (2007) acs.orgnih.govpdbj.org
| Compound Class | Target Enzyme | Activity | Selectivity |
| Piperidine-constrained phenethylamines | DPP4 | Potent Inhibition | High selectivity over DPP8, DPP9, FAPR, POP, DPP7 |
Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, the overactivation of this pathway is implicated in the development of long-term diabetic complications. mdpi.comnih.gov Therefore, ALR2 inhibition is a recognized strategy for managing these complications. nih.govnih.gov
A series of modified 2-phenethylamines, incorporating aliphatic chains, aromatic rings, or carboxylic acids, were synthesized and evaluated for their ability to inhibit ALR2. mdpi.com In vitro studies using pig kidney ALR2 revealed that this particular library of derivatives exerted low inhibitory effects against the enzyme. mdpi.com This indicates that while the 2-phenethylamine scaffold can be a starting point, significant structural modifications are required to achieve potent ALR2 inhibition. mdpi.com
Table 3: Aldose Reductase (ALR2) Inhibition by Modified 2-Phenethylamines Qualitative findings based on research by Sun et al., as cited in G.S. (2022) mdpi.com
| Compound Class | Target Enzyme | In Vitro Activity (Pig Kidney ALR2) |
| Modified 2-phenethylamines | ALR2 | Low inhibition effects |
In Vivo Biological Efficacy and Models (as observed in specific derivatives)
The therapeutic potential of this compound derivatives is further explored through in vivo studies, which assess their physiological effects in animal models of disease.
Certain derivatives of phenylethylpiperidine have been investigated as potential antihypertensive agents. nih.govnih.gov In one study, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca²⁺ channels. nih.gov Structure-activity relationship studies highlighted the importance of dialkyl substituents at the benzylic position for enhancing inhibitory activity. nih.gov
The oral administration of a specific derivative, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, was shown to lower blood pressure in spontaneously hypertensive rats. nih.gov Notably, this effect was not accompanied by reflex tachycardia, a common side effect associated with traditional L-type Ca²⁺ channel blockers. nih.gov Other research into substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines also demonstrated significant blood pressure-lowering activity in normotensive and spontaneously hypertensive rats, with some compounds showing efficacy comparable to or greater than the reference drug prazosin (B1663645) at higher doses. nih.gov
Table 4: Antihypertensive Activity of a Phenylethylpiperidine Derivative Data sourced from a study on spontaneously hypertensive rats nih.gov
| Compound | Animal Model | Route of Administration | Observed Effect |
| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | Spontaneously Hypertensive Rats | Oral | Lowered blood pressure without inducing reflex tachycardia |
The phenylpiperidine structure is a well-known pharmacophore for opioid analgesics, with fentanyl being a prominent example. nih.govresearchgate.net The antinociceptive properties of various derivatives are commonly assessed using the hot plate test in mice, which measures the animal's response latency to a thermal stimulus. ljmu.ac.uktubitak.gov.tr
Derivatives of fentanyl, such as furanylfentanyl, have demonstrated potent antinociceptive effects in this assay. Following intravenous administration, furanylfentanyl showed an ED₅₀ (median effective dose) value of 0.02 mg/kg. ljmu.ac.uk Studies on other complex fentanyl-related compounds have also reported significant analgesic activity in the mouse hot plate test, with some derivatives displaying ED₅₀ values in the low microgram per kilogram range, indicating high potency. nih.gov Furthermore, novel benzimidazole-piperidine derivatives have shown centrally mediated antinociceptive activities in hot-plate and paw-pressure tests. tubitak.gov.tr These assessments are critical for identifying new, potent analgesics and understanding their structure-activity relationships. nih.govacs.org
Table 5: Antinociceptive Activity of Phenylpiperidine Derivatives in the Mouse Hot Plate Test Data compiled from various studies nih.govljmu.ac.uk
| Compound | Animal Model | ED₅₀ (mg/kg) |
| Furanylfentanyl | Mouse | 0.02 |
| A 2,3-dimethyl-fentanyl analog (Compound 30) | Mouse | 0.0025 |
| Remifentanil | Mouse | 0.73 |
| Fentanyl | Mouse | 0.011 |
Neurobehavioral Studies (e.g., Pre-Pulse Inhibition of Startle in Rats)
Comprehensive searches of available scientific literature did not yield specific studies investigating the neurobehavioral effects of this compound, particularly in relation to pre-pulse inhibition (PPI) of the startle reflex in rats. While the PPI paradigm is a well-established method for assessing sensorimotor gating and is frequently used to study the neurobiology of various psychiatric disorders, research focusing on this specific compound within this context is not publicly available at this time.
Antimicrobial Efficacy (Antibacterial, Antifungal)
Similarly, a thorough review of scientific databases and publications did not reveal any specific data on the antibacterial or antifungal efficacy of this compound. Although the broader class of piperidine derivatives has been a subject of interest in the development of new antimicrobial agents, with various studies reporting on the activity of different substituted piperidines against a range of bacterial and fungal pathogens, no such investigations have been reported for the this compound molecule itself. Therefore, no data tables or detailed research findings on its antimicrobial properties can be provided.
Structure Activity Relationship Sar Studies of Phenylethylpiperidine Frameworks
Impact of Substituent Modifications on Pharmacological Activity
Systematic modifications of the phenylethylpiperidine structure have yielded a deep understanding of the chemical features required for potent and selective pharmacological effects. These studies have been crucial in the development of new therapeutic agents and in understanding the molecular basis of their actions.
The phenylethyl group at the 1-position of the piperidine (B6355638) ring plays a significant role in the activity of many opioid compounds. Modifications to the phenyl ring of this moiety can modulate potency and receptor selectivity. For instance, the introduction of substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target receptors.
While direct studies on simple 2-(2-phenylethyl)piperidine are limited in public literature, the extensive research on fentanyl analogs provides valuable insights. In this context, replacing the phenyl portion of the phenethyl group with other monocyclic aromatic rings is a common modification. Furthermore, substitutions on the phenethyl group itself, including alkyl, halogen, and alkoxy groups, are known to affect the pharmacological profile. For example, halogenation of aromatic rings in drug molecules is a common strategy to enhance binding affinity and can influence pharmacokinetic properties. nih.gov
The following table summarizes the effects of representative substitutions on the phenylethyl moiety in related compound classes.
| Compound Class | Substitution on Phenylethyl Moiety | Observed Impact on Pharmacological Activity |
| Phenylmethylenehydantoins | Alkyl, Halogen, Trifluoromethyl | Good anticonvulsant activity was observed with these substitutions. researchgate.net |
| Phenylmethylenehydantoins | Polar groups (e.g., -NO₂, -CN, -OH) | Reduced or inactive anticonvulsant activity. researchgate.net |
| N-phenethyl-5-phenylmorphan | p-nitro | The (1R,5R,9S)-enantiomer was a potent MOR agonist, while the (1S,5S,9R)-enantiomer acted as a MOR antagonist. |
This table presents data on related compound classes to illustrate the general principles of phenylethyl moiety substitution, in the absence of specific data for this compound itself.
The piperidine ring is a critical component of the this compound pharmacophore, and its substitution pattern profoundly affects biological activity.
Substitution at the 2-position: In a series of N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands, 2-substitution on the indole (B1671886) moiety, which can be considered an analog of the phenylethyl group, resulted in compounds with improved potency and full agonist activity at the NOP receptor, in contrast to 3-substituted analogs which were partial agonists. nih.gov This highlights that the position of substitution can influence not only potency but also the intrinsic activity of the compound. nih.gov
Substitution at the 3-position: The orientation of a methyl group at the 3-position of the piperidine ring has been shown to be a crucial determinant of whether a compound acts as an agonist or an antagonist. nih.gov In the case of ohmefentanyl, a potent fentanyl analog, a methyl group at the 3-position significantly influences its analgesic potency and receptor affinity. nih.gov
Substitution at the 4-position: The 4-position of the piperidine ring is heavily substituted in the highly active fentanyl class of opioids. The nature of the substituent at this position is a key determinant of their analgesic potency. For example, in 4-anilidopiperidine derivatives, the anilino group is crucial for high affinity to the mu-opioid receptor.
The table below illustrates the impact of substitutions at different positions of the piperidine ring on pharmacological activity in related compounds.
| Parent Compound Class | Piperidine Ring Position | Substituent | Effect on Pharmacological Activity |
| N-piperidinyl indoles | 2-position | Aminomethyl | Full agonist at NOP receptor, higher affinity for MOP receptor compared to 3-substituted analog. nih.gov |
| N-piperidinyl indoles | 3-position | Aminomethyl | Partial agonist at NOP receptor. nih.gov |
| 4-(m-OH phenyl) piperidines | 3-position | Methyl | Orientation plays a crucial role in determining agonism versus antagonism. nih.gov |
In the context of 4-anilidopiperidine analgesics, which includes fentanyl, the N-acyl group and the aryl group of the anilino moiety at the 4-position are critical for potent opioid activity. The prototypical compound in this class is N-[1-(2-phenylethyl)-piperidin-4-yl]-N-phenylpropanamide (fentanyl).
The propionyl group in fentanyl is optimal for mu-opioid receptor affinity. Replacing the propionyl group with other acyl groups can drastically alter the compound's properties. Similarly, substitutions on the phenyl ring of the anilino group can also modulate activity. For instance, the replacement of the aniline (B41778) ring with other aromatic monocycles is a common modification in the design of new fentanyl analogs. painphysicianjournal.com
Stereochemical Influence on Biological Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is particularly true for phenylethylpiperidine derivatives, where the spatial arrangement of substituents can dramatically affect receptor binding and activation.
The existence of multiple chiral centers in substituted phenylethylpiperidines leads to the possibility of numerous stereoisomers, each with a unique three-dimensional structure. These differences in shape can lead to vastly different affinities for their biological targets.
A striking example is found in the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a highly potent fentanyl analog with three chiral centers, resulting in eight possible stereoisomers. nih.govmdpi.com Studies on these isomers have revealed extreme differences in their analgesic potency and receptor binding affinities. nih.gov
For instance, the (3R,4S,2'S)-(+)-cis isomer is approximately 13,100 times more potent as an analgesic than morphine, while its corresponding antipode is one of the least potent isomers. nih.gov This dramatic difference underscores the high degree of stereoselectivity of the mu-opioid receptor. The binding data show that the most potent isomers also have the highest affinity and selectivity for the mu-opioid receptor. nih.govmdpi.com
The following table summarizes the analgesic potency of different stereoisomers of ohmefentanyl.
| Isomer | Absolute Configuration | Analgesic Potency (ED₅₀ mg/kg, mouse) | Potency Relative to Morphine |
| 1a | (3R,4S,2'R)-(-)-cis | 0.00465 | 2,990x |
| 1b | (3R,4S,2'S)-(+)-cis | 0.00106 | 13,100x |
| 1c | (3S,4R,2'R)-(+)-cis | > 10 | < 1.39 |
| 1d | (3S,4R,2'S)-(-)-cis | > 10 | < 1.39 |
Data sourced from a study on the stereoisomers of ohmefentanyl. nih.gov
Positional isomerism, which concerns the location of substituents on a molecule, can have a profound impact on receptor selectivity. In the phenylethylpiperidine framework, moving a substituent from one position to another on the piperidine ring can alter the binding profile of the compound, favoring one receptor subtype over others.
As mentioned previously, studies on N-piperidinyl indole-based ligands have shown that moving a substituent from the 3-position to the 2-position of the indole ring not only changes the intrinsic activity from partial to full agonism at the NOP receptor but also affects selectivity towards the mu-opioid receptor (MOP). nih.gov Specifically, the 2-substituted analogs generally exhibit higher binding affinity for the MOP receptor compared to their 3-substituted counterparts. nih.gov
This demonstrates that subtle changes in the position of a functional group can lead to significant shifts in the pharmacological profile, a key consideration in the design of selective ligands. The ability to target specific opioid receptor subtypes is a major goal in drug development, as it may lead to analgesics with fewer side effects. filizolalab.org
Rational Drug Design and Bioisosteric Strategies in Phenylethylpiperidines
Rational drug design is a targeted approach that leverages the understanding of a biological target's structure and mechanism to design and synthesize molecules with improved affinity, selectivity, and pharmacokinetic properties. The this compound scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for developing agents targeting the central nervous system. A prime example is the fentanyl class of µ-opioid receptor (MOR) agonists, which are structurally N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides. Rational design strategies applied to this framework involve systematic modifications to probe the structure-activity relationship (SAR) and optimize the pharmacological profile.
A critical component of rational drug design is the application of bioisosterism. Bioisosterism is a strategy where a functional group or substituent in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired attributes like potency, selectivity, metabolic stability, or to reduce toxicity, without fundamentally altering the molecule's interaction with its biological target. prismbiolab.comdrugdesign.orgctppc.orgspirochem.com
Key Structural Modifications and SAR Insights
Systematic modifications of the phenylethylpiperidine framework have yielded crucial insights into the requirements for potent and selective receptor interaction. These modifications can be broadly categorized by the region of the scaffold being altered.
Modifications of the N-Phenethyl Moiety: The phenethyl group plays a pivotal role in the activity of many phenylethylpiperidine-based ligands, particularly in the opioid field. Its aromatic ring often engages with a hydrophobic pocket within the receptor. mdpi.commdpi.com
Ring Substitution: Placing substituents on the phenyl ring of the N-phenethyl group can significantly alter binding affinity and functional activity. For instance, in a series of N-phenethyl-substituted morphinans, replacing the unsubstituted phenyl ring with para-substituted analogs (such as -NO₂, -Cl, or -CH₃) modulates the affinity and efficacy at opioid receptors. mdpi.com This demonstrates that both the electronic and steric properties of the "tail" of the molecule can fine-tune its interaction with the receptor. mdpi.com
Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with bioisosteres is a common and effective strategy. A classic example is found in the development of sufentanil, a potent fentanyl analog, where the phenyl ring is replaced by a thiophene (B33073) ring. nih.gov This bioisosteric switch maintains high affinity for the µ-opioid receptor. Other heterocyclic replacements, such as pyridine (B92270), have also been explored to modulate electronic properties and hydrogen-bonding potential. ctppc.org More extensive replacements, such as using a 2-naphthylethyl group instead of a phenethyl group, have been shown to increase affinity for the κ-opioid receptor by nearly tenfold in certain molecular frameworks, highlighting how bioisosterism can be used to alter receptor selectivity. nih.gov
Table 1: Impact of Bioisosteric Replacement of the N-Phenethyl Group on Opioid Receptor Binding Affinity in an 8-Carboxamidocyclazocine Series
| N-Substituent | µ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) |
| N-(4'-phenyl)-phenethyl | 0.23 | 2.1 | 5.9 |
| N-(2-naphthyl)ethyl | 0.22 | 2.5 | 0.65 |
| N-(2-naphthyl)propyl | 1.4 | 50 | 0.59 |
| Data sourced from research on 2,6-methano-3-benzazocines, demonstrating the principles of N-phenethyl modification. nih.gov |
Modifications of the Piperidine Ring: The piperidine ring serves as the core scaffold, and its substitution pattern is critical for orienting the other pharmacophoric elements correctly within the receptor binding site.
Direct Substitution: The introduction of small alkyl groups, such as a methyl group at the 3-position of the piperidine ring in fentanyl analogs, has a profound impact on potency. The stereochemistry of this substitution is crucial; for example, cis-3-methylfentanyl is significantly more potent than its trans isomer, suggesting that the conformation of the piperidine ring and the spatial arrangement of the substituents are strictly defined for optimal receptor engagement. nih.gov However, groups larger than methyl in this position tend to decrease analgesic potency, indicating a steric limitation within the binding pocket. nih.gov
Conformational Constraint: Rational design often involves introducing conformational rigidity to lock the molecule into its bioactive conformation. While not a simple substitution on the this compound itself, the broader principle involves creating more complex, fused ring systems that incorporate the piperidine structure to reduce flexibility and enhance binding affinity.
Summary of Bioisosteric Strategies
Bioisosterism in the context of phenylethylpiperidines is a versatile tool for lead optimization. The strategy allows medicinal chemists to systematically alter physicochemical properties to overcome developability issues or to fine-tune pharmacological activity.
Table 2: Common Bioisosteric Replacements for the Phenyl Group and Their Rationale
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl | Thiophene | Alters electronic profile, can improve metabolic stability while maintaining hydrophobic interaction. nih.gov |
| Phenyl | Pyridine | Introduces a nitrogen atom, allowing for potential hydrogen bond interactions and altering basicity and solubility. ctppc.org |
| Phenyl | Naphthyl | Increases the size and hydrophobicity of the aromatic system, potentially accessing larger or different receptor sub-pockets. nih.gov |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Acts as a saturated, non-planar mimic that can improve solubility and metabolic stability while maintaining a similar spatial footprint. prismbiolab.comresearchgate.net |
| These examples represent general strategies in medicinal chemistry that are applied to phenylethylpiperidine frameworks. |
Metabolic Pathways and Biotransformation Research of Phenylethylpiperidine Derivatives
In Vitro Metabolic Profiling Methodologies
To predict and understand the metabolic fate of phenylethylpiperidine derivatives in humans, researchers utilize various in vitro systems that simulate the metabolic processes of the liver. These models are fundamental in early-stage drug discovery and metabolism studies.
Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov They are a standard and widely used in vitro tool for studying Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. researchgate.netresearchgate.net For phenylethylpiperidine derivatives, HLMs are instrumental in identifying the primary oxidative metabolites and the specific CYP enzymes responsible for their formation. nih.govnih.gov
Incubation of a parent compound with HLMs in the presence of necessary cofactors, like NADPH, initiates the metabolic process. frontiersin.org The resulting mixture is then analyzed using advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separate and identify the metabolites formed. nih.gov Studies on fentanyl and its analogs, which share the N-phenethylpiperidine scaffold, have extensively used HLMs to elucidate key metabolic pathways, including N-dealkylation and hydroxylation. nih.govresearchgate.net This methodology allows for the determination of metabolic stability and the potential for drug-drug interactions. nih.gov
Table 1: Common Phase I Reactions Studied Using Human Liver Microsomes
| Metabolic Reaction | Description | Key Enzymes Involved |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, often on the piperidine (B6355638) ring or phenylethyl moiety. | Cytochrome P450 (CYP) |
| N-Dealkylation | Removal of an alkyl group (in this case, the phenethyl group) from the nitrogen atom of the piperidine ring. | Cytochrome P450 (CYP) |
| N-Oxidation | Addition of an oxygen atom to the nitrogen of the piperidine ring. | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |
| Amide Hydrolysis | Cleavage of an amide bond present in many fentanyl-related analogs. | Amidases, Carboxylesterases |
Microbial biotransformation serves as a valuable tool to mimic and predict mammalian drug metabolism. The filamentous fungus Cunninghamella elegans is particularly noteworthy as a microbial model because it possesses a diverse set of cytochrome P450 monooxygenases that are functionally similar to those in mammals. auctoresonline.orgnih.gov This allows it to produce a range of metabolites that are often identical to those formed in humans. ucd.ie
Using Cunninghamella elegans offers several advantages, including the ability to produce metabolites on a larger scale for structural elucidation and further toxicological testing. nih.gov The fungus is cultured in a suitable medium, and the phenylethylpiperidine derivative is introduced into the culture. After an incubation period, the culture is extracted, and the metabolites are identified. st-andrews.ac.uk This model has been successfully used to study the metabolism of various xenobiotics, effectively generating hydroxylated and other Phase I metabolites consistent with mammalian pathways. nih.govucd.ie
Identification of Key Metabolites
Through the application of methodologies like HLM and fungal biotransformation, researchers have identified several key classes of metabolites for phenylethylpiperidine derivatives. These transformations primarily involve oxidative processes that increase the polarity of the parent compound, facilitating its excretion.
Hydroxylation is a primary metabolic pathway for many phenylethylpiperidine compounds. researchgate.net This reaction can occur at several positions on the molecule, most commonly on the piperidine ring or the phenylethyl group. oup.comoup.com
Piperidine Ring Hydroxylation: The addition of a hydroxyl group to the piperidine ring creates metabolites such as 4-hydroxy-1-(2-phenylethyl)piperidine. oup.comcaymanchem.com This metabolite has been identified in studies of various fentanyl analogs.
Phenylethyl Moiety Hydroxylation: The aromatic ring of the phenethyl group is also susceptible to hydroxylation, typically at the para-position, leading to phenolic metabolites. researchgate.netoup.com Hydroxylation can also occur on the ethyl linker.
These hydroxylated derivatives are often major metabolites and can sometimes retain pharmacological activity. nih.gov Their identification is critical for a complete understanding of a drug's action and duration.
N-dealkylation is a crucial metabolic route for tertiary amines and is a significant pathway for N-substituted phenylethylpiperidines. nih.govsemanticscholar.org
N-Dealkylation: This process involves the enzymatic cleavage of the bond between the piperidine nitrogen and the phenethyl group. researchgate.net This reaction, catalyzed by CYP450 enzymes, results in the formation of a desphenethyl metabolite (a secondary amine) and phenylacetaldehyde. researchgate.netrsc.org For many fentanyl analogs, this is a major route of biotransformation leading to inactive metabolites. researchgate.net
O-Demethylation: For phenylethylpiperidine derivatives that contain methoxy (B1213986) groups on the aromatic rings, O-demethylation is an important pathway. oup.comoup.com This reaction converts a methoxy group (-OCH3) into a hydroxyl group (-OH), forming a phenolic metabolite. Studies on methoxyacetylfentanyl have identified O-desmethyl metabolites as significant products in urine. oup.com
In addition to hydroxylation and dealkylation, other oxidative and hydrolytic pathways contribute to the metabolism of phenylethylpiperidine derivatives.
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. oup.comsemanticscholar.org This pathway is generally considered a minor route for many piperidine-containing drugs compared to N-dealkylation but can be significant for certain structures.
Amide Hydrolysis: This pathway is particularly relevant for fentanyl and its numerous analogs, which are characterized by an N-acyl anilino side chain attached to the piperidine ring. oup.com The amide bond is susceptible to enzymatic hydrolysis, which cleaves the molecule. oup.comauburn.edu For example, the metabolism of fentanyl via amide hydrolysis yields 4-anilino-N-phenethylpiperidine (4-ANPP). oup.comoup.com
Table 2: Summary of Identified Metabolites and Pathways for Phenylethylpiperidine Derivatives
| Parent Compound Class | Metabolic Pathway | Resulting Metabolite(s) |
|---|---|---|
| Fentanyl Analogs | N-Dealkylation | Norfentanyl (desphenethyl metabolite) |
| Fentanyl Analogs | Hydroxylation | Hydroxy-fentanyl (on piperidine or phenylethyl group) |
| Methoxyacetylfentanyl | O-Demethylation | O-desmethyl methoxyacetylfentanyl |
| Fentanyl Analogs | Amide Hydrolysis | 4-Anilino-N-phenethylpiperidine (4-ANPP) |
List of Mentioned Compounds
| Compound Name |
|---|
| 2-(2-Phenylethyl)piperidine |
| 4-Anilino-N-phenethylpiperidine (4-ANPP) |
| 4-Hydroxy-1-(2-phenylethyl)piperidine |
| Fentanyl |
| Methoxyacetylfentanyl |
| Norfentanyl |
Influence of Metabolic Fate on Pharmacological Activity and Duration of Action
The biotransformation of phenylethylpiperidine derivatives is a critical determinant of their pharmacological profile, directly influencing both the intensity and duration of their effects. The metabolic processes, primarily occurring in the liver, are designed to convert these typically lipophilic compounds into more water-soluble products that can be easily excreted. This transformation fundamentally alters the interaction of the molecule with its biological targets, usually leading to a termination of its pharmacological action.
The primary enzyme system responsible for the metabolism of many xenobiotics, including phenylethylpiperidine derivatives, is the cytochrome P450 (CYP) superfamily. nih.govcaymanchem.com Specifically, CYP3A4 has been identified as the major enzyme involved in the metabolism of fentanyl and its analogues. nih.govduke.edumssm.edu The metabolic fate of these compounds is predominantly dictated by two major types of reactions: oxidative N-dealkylation and hydroxylation.
Termination of Activity and Enhanced Excretion
For many phenylethylpiperidine derivatives, metabolism is synonymous with inactivation. The principal metabolic pathway for compounds like fentanyl is oxidative N-dealkylation, where the phenethyl group is cleaved from the piperidine nitrogen. nih.govnih.gov This reaction, catalyzed mainly by CYP3A4 in the liver and intestine, produces norfentanyl. duke.edumssm.edusemanticscholar.org Norfentanyl is considered a pharmacologically inactive metabolite, or at least several orders of magnitude less potent than its parent compound. nih.govchildrensmercy.org The conversion to this inactive form is the primary mechanism for terminating fentanyl's potent analgesic effect. drexelmedicine.org
Similarly, phencyclidine (PCP) undergoes extensive oxidative hydroxylation in the liver, which accounts for the metabolism of about 90% of the drug on its first pass. nih.govnih.govwikipedia.org The resulting hydroxylated metabolites are generally less pharmacologically active than PCP itself. nih.gov This biotransformation is a major factor in the elimination of PCP and the cessation of its action. nih.gov
These metabolic changes not only abolish or significantly reduce pharmacological activity but also increase the polarity of the molecules. The addition of hydroxyl groups or the removal of lipophilic moieties makes the metabolites more water-soluble. This facilitates their subsequent conjugation (a Phase II metabolic reaction), often with glucuronic acid, and ultimate excretion by the kidneys into the urine. nih.govnih.gov This process of metabolic clearance effectively controls the duration of action of the parent drug.
Table 1: Impact of Primary Metabolic Pathways on the Activity of Fentanyl
| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite | Change in Pharmacological Activity |
|---|---|---|---|
| Oxidative N-dealkylation | CYP3A4, CYP3A5 | Norfentanyl | Major decrease; metabolite is considered inactive wikipedia.orgtaylorandfrancis.com |
| Amide Hydrolysis | Not specified | Despropionylfentanyl (4-ANPP) | Major decrease; metabolite is significantly less potent caymanchem.com |
| Hydroxylation | CYP450 Family | Various Hydroxyfentanyls | Varies; most are inactive, but some retain activity caymanchem.comfrontiersin.org |
Formation of Active Metabolites
While metabolism typically leads to detoxification and inactivation, there are notable exceptions where biotransformation can produce metabolites that retain or even possess significant pharmacological activity. This phenomenon can prolong the drug's effects or contribute to a more complex pharmacological profile.
A key example within the phenylethylpiperidine class is the formation of hydroxylated metabolites. While most hydroxylated versions of fentanyl are inactive, a phenolic derivative formed by hydroxylation at the 4-position of the phenylethyl moiety (4'-hydroxyfentanyl) has been shown to possess significant opioid activity, with a potency estimated to be between that of morphine and pethidine. nih.govnih.govfrontiersin.org This demonstrates that the specific site of metabolic modification is crucial in determining the resulting activity. This active metabolite can be further metabolized through a second hydroxylation and subsequent O-methylation. caymanchem.comnih.gov
Table 2: Pharmacological Activity of Fentanyl and Its Key Metabolites
| Compound | Role | Pharmacological Activity Relative to Parent Compound |
|---|---|---|
| Fentanyl | Parent Drug | High (Potent µ-opioid agonist) |
| Norfentanyl | Major Metabolite | Inactive / Negligible childrensmercy.orgdrexelmedicine.org |
| 4'-Hydroxyfentanyl | Minor Metabolite | Active; potency between morphine and pethidine nih.gov |
| Despropionylfentanyl (4-ANPP) | Minor Metabolite | Significantly less potent nih.gov |
| Phencyclidine (PCP) | Parent Drug | High (NMDA receptor antagonist) wikipedia.org |
| Hydroxylated PCP Metabolites | Major Metabolites | Generally less active than PCP nih.gov |
Analytical Research Methods for 2 2 Phenylethyl Piperidine and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components of a mixture. For 2-(2-phenylethyl)piperidine and its derivatives, both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the analyte's properties and the analytical goals.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides an effective method for the detection and identification of synthetic opioids, including derivatives of this compound like fentanyl and its analogs. tandfonline.comtandfonline.com For successful GC-MS analysis, it is often necessary to convert the compounds into their free base form to ensure sufficient volatility. tandfonline.com The technique is valued in analytical laboratories due to the relatively lower cost of instrumentation and maintenance compared to LC-MS. tandfonline.comtandfonline.com
In the analysis of fentanyl analogs, GC-MS methods can successfully detect the opioids at levels relevant in toxicological cases. tandfonline.com The separation is typically performed on a capillary column, such as a DB5-MS, with helium as the carrier gas. nih.gov The fragmentation patterns observed in GC-MS are crucial for structural elucidation. For many fentanyl analogs, characteristic product ions are observed, such as m/z 188 (C₁₃H₁₈N) and m/z 105 (C₈H₉), which correspond to the core 1-(2-phenylethyl)piperidine structure and its subsequent fragmentation. nih.gov
Table 1: GC-MS Parameters for Fentanyl Analog Analysis
| Parameter | Condition | Source |
| Instrument | Agilent 7890B GC with Waters Xevo TQD Triple Quadrupole MS | nih.gov |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |
| Column | DB5-MS (30 m length, 250 μm inner diameter, 0.25 μm film thickness) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| Inlet Temperature | 260 °C | nih.gov |
| Transfer Line Temp | 280 °C | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. wikipedia.org It is frequently used for the analysis of this compound derivatives in various matrices. researchgate.netljmu.ac.uk HPLC methods, often coupled with Diode-Array Detection (DAD) or UV detection, can provide quantitative analysis with good accuracy and precision. researchgate.net
For instance, an HPLC-DAD method was validated for the quantification of 2-Methoxydiphenidine (2-MXP), a derivative, showing a limit of detection (LOD) of 0.05 mg/L and a limit of quantification (LOQ) of 0.10 mg/L. researchgate.net The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. researchgate.netnih.gov The choice of mobile phase and gradient profile is optimized to achieve adequate separation of the target analyte from other matrix components. rsc.org
Table 2: HPLC Method Validation for 2-MXP Analysis
| Parameter | Value | Source |
| Technique | HPLC with Diode-Array Detection (HPLC-DAD) | researchgate.net |
| Analyte | 2-Methoxydiphenidine (2-MXP) | researchgate.net |
| Limit of Detection (LOD) | 0.05 mg/L | researchgate.net |
| Limit of Quantification (LOQ) | 0.10 mg/L | researchgate.net |
| Accuracy & Precision | < 6% | researchgate.net |
Advanced Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org When coupled with chromatographic separation, it offers unparalleled sensitivity and selectivity for the analysis of this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. wikipedia.org This hyphenated technique is a cornerstone in the analysis of biochemical, organic, and inorganic compounds in complex samples. wikipedia.org For this compound derivatives, LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for targeted analysis, offering high sensitivity and specificity. unipd.it
A validated LC-MS/MS method for the detection of over 180 novel psychoactive substances, including piperidine (B6355638) derivatives, in whole blood has been developed. unipd.it This method utilizes a protein precipitation step for sample preparation followed by analysis on a C18 column. unipd.it The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. unipd.it
Table 3: LC-MS/MS Conditions for NPS Screening
| Parameter | Condition | Source |
| LC System | Waters Acquity UHPLC | unipd.it |
| MS System | Waters Xevo TQD Quadrupole Mass Detector | unipd.it |
| Ionization Source | Electrospray Ionization (ESI), positive mode | unipd.it |
| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) | unipd.it |
| Column Temperature | 40 °C | unipd.it |
| Flow Rate | 0.4 mL/min | unipd.it |
| Total Run Time | 17 min | unipd.it |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high mass resolution, high accuracy, and the ability to perform MS/MS experiments, making it a powerful tool for both qualitative screening and quantitative analysis. nih.govresearchgate.net LC-QTOF-MS is particularly useful for identifying unknown compounds, such as metabolites of new psychoactive substances, and for building spectral libraries. researchgate.netnih.gov
In the analysis of fatalities associated with 2-Methoxydiphenidine (2-MXP), LC-QTOF-MS was instrumental in detecting the parent compound and its metabolites in post-mortem blood and urine. researchgate.net The high mass accuracy of QTOF-MS allows for the confident determination of elemental compositions, aiding in the structural elucidation of metabolites, such as hydroxylated derivatives. researchgate.net This technology allows methods to be rapidly updated to include newly emerging drugs, which is a significant advantage in forensic toxicology. researchgate.netsemanticscholar.org
Orbitrap Mass Spectrometry
Orbitrap mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that utilizes an Orbitrap mass analyzer to achieve very high resolution and mass accuracy. nih.gov This technology is highly effective for the screening and quantification of a large number of compounds in complex matrices. thermofisher.com
In the context of this compound derivatives, Orbitrap MS has been used to develop methods for the rapid screening and characterization of related compounds like 2-(2-phenylethyl)chromones in natural products. researchgate.net Furthermore, methods utilizing an Orbitrap Exploris 120 mass spectrometer have been developed for the comprehensive screening and quantification of hundreds of fentanyl analogs in urine samples. thermofisher.comthermofisher.com These methods use a Full MS-data-dependent MS2 (ddMS2) scan mode, which allows for quantitative analysis using the precursor ion and confirmation based on the MS2 spectra matched against a library. thermofisher.com This approach also enables retrospective data analysis, where previously acquired data can be re-examined for newly identified compounds of interest. thermofisher.com
Table 4: Orbitrap MS Settings for Fentanyl Analog Screening
| Parameter | Setting | Source |
| Instrument | Orbitrap Exploris 120 Mass Spectrometer | thermofisher.com |
| Ion Source | OptaMax NG with Heated Electrospray Ionization | thermofisher.com |
| Scan Mode | Full MS-ddMS2 | thermofisher.com |
| Quantitation | Full MS scan of precursor ion | thermofisher.com |
| Confirmation | Targeted MS2 scan by data-dependent analysis | thermofisher.com |
| Targeted Mass List Tolerance | ≤5 ppm, ±0.5 min | thermofisher.com |
| Library Matching | mzVault library of fentanyl MS2 spectra | thermofisher.com |
Tandem Mass Spectrometry for Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to differentiate between isomers of this compound and its derivatives. Isomers, which have the same molecular weight, cannot be distinguished by a single stage of mass spectrometry. However, MS/MS provides structural information by fragmenting the molecular ions and analyzing the resulting product ions. The fragmentation patterns are often unique to each isomer, allowing for their unambiguous identification.
A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, the isomers are first separated chromatographically, and then each isomer is individually introduced into the mass spectrometer for fragmentation and analysis. The choice of ionization technique is crucial; electrospray ionization (ESI) is frequently used for piperidine-containing compounds.
The differentiation of isomers is based on the differences in their fragmentation pathways. For example, in the analysis of hydroxylated metabolites of a piperidine-containing drug, the position of the hydroxyl group on the piperidine ring could be determined by the specific fragmentation patterns observed in the product ion spectra nih.gov. Similarly, studies on fluorinated amphetamine isomers have shown that chemical ionization coupled with tandem mass spectrometry can produce distinct product ion mass spectra for each isomer, facilitating their differentiation core.ac.uk. The fragmentation of the [M+H-HF]+ ion, for instance, can yield unique fragments for different positional isomers core.ac.uk.
Key strategies for using tandem mass spectrometry for isomer differentiation include:
Collision-Induced Dissociation (CID): This is the most common fragmentation method. The energy of the collision can be varied to control the extent of fragmentation, and the resulting spectra can be highly reproducible.
Isotope Labeling: The use of stable isotopes, such as deuterium, can help in elucidating fragmentation mechanisms and in distinguishing between isomers, as demonstrated in the study of pibutidine hydrochloride metabolites nih.gov.
The table below summarizes the utility of tandem mass spectrometry in distinguishing between different types of isomers of this compound derivatives.
| Isomer Type | Differentiating Feature in MS/MS | Example Application |
| Positional Isomers | Different product ions and/or different relative abundances of common product ions. | Distinguishing between hydroxylation at different positions on the piperidine ring nih.gov. |
| Stereoisomers | May sometimes produce different product ion ratios, although this is often challenging. Chiral chromatography prior to MS is typically required. | Separation of cis- and trans-isomers of substituted piperidines is often achieved by chromatography before MS analysis whiterose.ac.uk. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used to determine the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its derivatives. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMBC, COSY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For a typical this compound structure, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region (typically δ 7.0-7.5 ppm): The protons on the phenyl ring usually appear as a multiplet in this region.
Aliphatic Region (typically δ 1.0-3.5 ppm): This region contains the signals for the protons of the piperidine ring and the ethyl linker. The signals are often complex due to overlapping and spin-spin coupling.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The signals for the carbons of the phenyl ring typically appear in the range of δ 125-140 ppm.
Aliphatic Carbons: The carbons of the piperidine ring and the ethyl linker resonate at higher field, typically in the range of δ 20-60 ppm.
2D-NMR Spectroscopy (COSY and HMBC): Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivities within the piperidine ring and the ethyl side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting the phenylethyl substituent to the piperidine ring and for assigning quaternary carbons.
The following tables provide representative ¹H and ¹³C NMR chemical shift data for the parent compound, piperidine, to serve as a reference for understanding the spectra of its derivatives.
Table: Representative ¹H-NMR Data for the Piperidine Ring
| Protons | Chemical Shift (δ ppm) | Multiplicity |
| H-2, H-6 (equatorial) | ~2.8 | m |
| H-2, H-6 (axial) | ~2.4 | m |
| H-3, H-5 (equatorial) | ~1.6 | m |
| H-3, H-5 (axial) | ~1.4 | m |
| H-4 | ~1.5 | m |
| N-H | Variable | br s |
Table: Representative ¹³C-NMR Data for the Piperidine Ring
| Carbon | Chemical Shift (δ ppm) |
| C-2, C-6 | ~47 |
| C-3, C-5 | ~27 |
| C-4 | ~25 |
Note: The exact chemical shifts for this compound and its derivatives will vary depending on the specific substitution pattern and the solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.
For this compound, the key characteristic absorption bands include:
N-H Stretch: For the parent compound and other secondary amines, a characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding researchgate.net.
C-H Stretch (Aromatic): The C-H stretching vibrations of the phenyl ring typically appear as a group of bands above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching vibrations of the piperidine ring and the ethyl linker occur in the region of 2850-3000 cm⁻¹ researchgate.net.
C=C Stretch (Aromatic): The skeletal vibrations of the aromatic ring give rise to characteristic absorption bands in the region of 1450-1600 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the piperidine ring is expected in the fingerprint region, typically around 1100-1200 cm⁻¹.
The following table summarizes the expected IR absorption bands for this compound.
Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1100 - 1200 | Medium |
Complementary Analytical Techniques (e.g., Elemental Analysis, Thin Layer Chromatography)
In addition to spectroscopic and spectrometric methods, other analytical techniques play a complementary role in the characterization of this compound and its derivatives.
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the synthesized compound. For instance, in the characterization of new metal complexes of piperidine derivatives, elemental analysis is routinely used to confirm the composition of the final products researchgate.net.
Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and versatile technique used for:
Monitoring the progress of chemical reactions: By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the consumption of starting materials and the formation of the product.
Assessing the purity of a compound: A pure compound should ideally give a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.
Determining the appropriate solvent system for column chromatography: TLC is often used to screen for a suitable mobile phase that will effectively separate the desired compound from byproducts and unreacted starting materials in a subsequent purification step by column chromatography chemistryhall.com.
The separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or a mixture of solvents) libretexts.org. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).
The table below outlines the applications of these complementary techniques in the analysis of this compound.
| Technique | Application | Information Obtained |
| Elemental Analysis | Confirmation of molecular formula | Percentage composition of C, H, N |
| Thin-Layer Chromatography | Reaction monitoring, purity assessment, method development for purification | Number of components in a mixture, relative polarities of components (Rf values) |
Medicinal Chemistry Applications and Therapeutic Potential of Phenylethylpiperidine Scaffolds
Development of Analgesic Agents (e.g., Fentanyl and related compounds)
The phenylethylpiperidine moiety is most famously represented in the potent synthetic opioid analgesic, Fentanyl. academicjournals.orgmui.ac.irfpnotebook.com Synthesized by Paul Janssen in 1960, Fentanyl is a cornerstone of pain management and anesthesia. doi.org It is approximately 100 times more potent than morphine and is a selective agonist of the μ-opioid receptor. mui.ac.irdoi.org The 2-(2-phenylethyl)piperidine core is a critical component of its pharmacophore, contributing to its high affinity and efficacy.
The structure-activity relationship (SAR) of Fentanyl and its analogs has been extensively studied to understand the molecular determinants of their potent analgesic activity. The key structural features include the piperidine (B6355638) ring, the N-phenethyl group, the anilino nitrogen, and the propionyl group. fpnotebook.com Modifications at these positions have led to the development of a wide range of analogs with varying potencies and pharmacokinetic profiles.
For instance, the introduction of a methyl group at the 3-position of the piperidine ring led to the discovery of highly potent analogs. The cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide was found to be an exceptionally potent analgesic, up to 6,684 times more potent than morphine in animal studies. nih.govnih.gov This highlights the significant impact of stereochemistry and substitution on the piperidine ring on analgesic activity.
Furthermore, modifications to the phenethyl group and the acyl chain have also been explored. The replacement of the phenyl ring in the phenethyl group with a thienyl ring, along with other modifications, led to the development of Sufentanil, an analog with even greater potency than Fentanyl.
Table 1: Analgesic Potency of Selected Fentanyl Analogs
| Compound | Modification from Fentanyl | Relative Potency (Morphine = 1) |
|---|---|---|
| Fentanyl | - | ~100 |
| Sufentanil | Thienyl replacing phenyl on phenethyl group, methoxymethyl at 4-position | 500-1000 |
| Alfentanil | Tetrazolinone on N-ethyl group, methoxymethyl at 4-position | 20-25 |
| Remifentanil | Methyl ester on propionyl group, methyl ester at 4-position | 100-200 |
| Carfentanil | Methyl ester at 4-position | ~10,000 |
Agents for Neurological Disorders (e.g., Alzheimer's Disease, Antidepressants)
The phenylethylpiperidine scaffold has also been investigated for its potential in treating neurological disorders, including Alzheimer's disease and depression. In the context of Alzheimer's disease, a primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Several piperidine-containing compounds have been developed as AChE inhibitors. While not all contain the specific this compound structure, the piperidine ring is a key feature in many potent inhibitors, such as Donepezil (B133215). Research has explored novel piperidine derivatives as potential anti-Alzheimer's agents, with some compounds showing significant AChE inhibitory activity. mui.ac.ir
In the realm of antidepressants, the phenylethylpiperidine scaffold can be found in or is related to the structures of several classes of drugs. Antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) modulate the levels of neurotransmitters in the brain. nih.govwikipedia.org For instance, the structure of fluoxetine (B1211875) (Prozac), a widely prescribed SSRI, contains a phenyl ring and an amine, which are components of the phenylethylpiperidine scaffold. wikipedia.org The structural properties of the phenylethylpiperidine core make it a valuable template for designing molecules that can interact with neurotransmitter transporters and receptors, which are key targets in the treatment of depression and other neurological conditions. chemimpex.comnih.gov
Cardiovascular Therapies (e.g., Antihypertensive Agents)
Derivatives of the piperidine scaffold have found application in the management of cardiovascular diseases, particularly hypertension. One notable example is Indoramin, a piperidine-containing compound that acts as a selective alpha-1 adrenergic antagonist. drugbank.com By blocking alpha-1 receptors, Indoramin leads to vasodilation and a subsequent reduction in blood pressure. Although not a direct this compound derivative, its structure highlights the utility of the piperidine ring in designing cardiovascular agents.
Research into related heterocyclic compounds has also shown promise. For example, piperazine (B1678402) ferulate has been demonstrated to exert antihypertensive effects and improve endothelial function in preclinical studies. nih.gov These findings suggest that the broader class of compounds containing piperidine or similar heterocyclic rings warrants further investigation for the development of novel cardiovascular therapies.
Antimicrobial Drug Discovery and Development
The piperidine scaffold is a versatile building block in the discovery of new antimicrobial agents. Numerous studies have reported the synthesis and evaluation of piperidine derivatives with significant antibacterial and antifungal activities. academicjournals.orgbiointerfaceresearch.comresearchgate.netnih.gov These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
For example, certain N'-alkyl-N-(2-aminoethyl)piperidines have demonstrated good bacteriostatic activity against microorganisms associated with dental caries. nih.gov Other research has shown that novel synthesized piperidine derivatives exhibit strong inhibitory effects against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.org
In the area of antifungal research, some piperidine derivatives have shown varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans. researchgate.net The broad-spectrum antimicrobial potential of the piperidine scaffold makes it an attractive starting point for the development of new drugs to combat infectious diseases.
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Type | Target Organisms | Observed Activity |
|---|---|---|
| N'-alkyl-N-(2-aminoethyl)piperidines | Streptococcus mutans, S. sobrinus | Bacteriostatic and bactericidal effects nih.gov |
| Novel synthesized piperidine derivatives | Bacillus cereus, Escherichia coli, Staphylococcus aureus | Strong inhibitory activity academicjournals.org |
| Substituted piperidine derivatives | Aspergillus niger, Candida albicans | Varying degrees of fungal inhibition researchgate.net |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Growth inhibition at MIC values of 32-512 µg/ml nih.gov |
Therapeutic Agents for Substance Dependence (e.g., Alcohol Dependence Relapse Prevention)
The management of substance dependence, including alcohol use disorder, is a significant therapeutic challenge. Pharmacotherapy plays a crucial role in preventing relapse. nih.govrecoveryanswers.orgnih.gov While no drugs based on the this compound scaffold are specifically approved for this indication, the central nervous system effects of related compounds suggest potential avenues for research.
Medications currently used for alcohol dependence relapse prevention include Naltrexone, an opioid receptor antagonist, and Acamprosate, which modulates glutamatergic neurotransmission. nih.govvanderbilt.edu Given that potent opioids like Fentanyl are based on the phenylethylpiperidine structure, it is conceivable that modifications of this scaffold could yield compounds with antagonist or partial agonist properties at opioid receptors, which could be beneficial in addiction medicine. Furthermore, some antidepressants, which share structural motifs with the phenylethylpiperidine core, have been investigated for their potential role in treating alcohol dependence. wikipedia.org
Research Probes for Receptor and Enzyme Systems
The this compound scaffold is not only a component of therapeutic agents but also serves as a valuable tool in basic research. Its ability to be readily modified allows for the synthesis of a wide array of ligands that can be used to probe the structure and function of various receptors and enzymes.
For example, piperidine-based compounds have been developed as high-affinity ligands for sigma receptors (σR), which are implicated in a variety of neurological functions and diseases. nih.govrsc.orgacs.org These ligands are instrumental in characterizing the binding sites of sigma receptors and elucidating their physiological roles. The development of selective agonists and antagonists for these receptors is an active area of research, with potential therapeutic implications.
Furthermore, the principles of drug design, such as the use of free-energy perturbation (FEP) simulations, are being applied to optimize the binding of ligands to their target enzymes, which can accelerate the discovery of potent and selective inhibitors. digitellinc.com The versatility of the phenylethylpiperidine scaffold makes it an excellent starting point for the design of such molecular probes.
Future Research Directions and Unexplored Avenues for 2 2 Phenylethyl Piperidine
Synthesis of Novel 2-(2-Phenylethyl)piperidine Isomers and Analogs with Enhanced Selectivity
A primary objective for future synthetic efforts is the creation of novel analogs and isomers with heightened selectivity for specific biological targets. This involves strategic modifications to the core scaffold to fine-tune its interaction with receptors and enzymes. The piperidine (B6355638) ring is a prevalent structural motif in many pharmaceuticals, and further substitution at various positions could lead to compounds with significantly enhanced biological activity. acs.org
The stereochemistry of this compound and its derivatives is a critical determinant of their pharmacological profiles. Consequently, the development of new stereoselective synthetic methods is a paramount area of research. ajchem-a.com
Key areas of exploration include:
Asymmetric Catalysis: The use of chiral catalysts, such as iridium-based complexes, has shown promise in the enantioselective hydrogenation of pyridine (B92270) precursors to yield enantioenriched 2-alkyl piperidines. nih.gov Future work will likely focus on developing more efficient and versatile catalysts to access a wider range of stereoisomers.
Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereochemical outcome of reactions that form the piperidine ring remains a valuable strategy.
Enzymatic Resolutions: Biocatalytic methods offer a green and highly selective means of separating racemic mixtures to provide optically pure isomers for biological evaluation.
Novel Cyclization Strategies: Researchers are investigating innovative intramolecular cyclization reactions, such as gold-catalyzed annulation and palladium-catalyzed aza-Heck cyclizations, to construct the piperidine ring with high stereocontrol. ajchem-a.comsemanticscholar.org
Table 1: Comparison of Stereoselective Synthetic Methodologies
| Methodology | Advantages | Challenges |
|---|---|---|
| Asymmetric Catalysis | High efficiency, atom economy. | Catalyst development, substrate scope. |
| Chiral Auxiliaries | Well-established, predictable outcomes. | Additional synthetic steps for attachment and removal. |
| Enzymatic Resolution | High enantioselectivity, mild conditions. | Limited to specific substrates, potential for low yields. |
| Novel Cyclization | Access to complex structures. | Reaction optimization, catalyst sensitivity. |
Comprehensive Pharmacological Profiling of Less Explored 2-Substituted Phenylethylpiperidines
A vast number of derivatives of the this compound scaffold remain synthetically accessible but pharmacologically uncharacterized. A systematic and comprehensive pharmacological profiling of these less-explored analogs is essential to delineate their structure-activity relationships (SAR). nih.gov This involves screening these compounds against a broad array of biological targets, including G protein-coupled receptors, ion channels, and enzymes, to uncover their primary pharmacological actions and potential off-target effects. For instance, subtle structural modifications can dramatically alter a compound's affinity and selectivity for different receptor subtypes, such as sigma-1 and sigma-2 receptors. nih.gov
Advanced Computational Modeling and Structure-Based Drug Design
Computational techniques are indispensable tools for accelerating the discovery and optimization of novel this compound-based ligands. nih.govresearchgate.net
Future computational efforts will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of novel analogs and guide the design of more potent compounds. nih.govresearchgate.netresearchgate.net
Molecular Docking: Simulating the binding of ligands to their target receptors provides insights into the key molecular interactions, aiding in the rational design of derivatives with improved affinity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of the ligand-receptor complex, offering a more comprehensive understanding of the binding mechanism and the role of conformational changes. researchgate.netnih.gov
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
In-depth Investigations into Pharmacokinetic and Toxicological Profiles of Specific Isomers
A thorough understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological properties of individual isomers is critical for their development as therapeutic agents. semanticscholar.orgucalgary.ca Often, different stereoisomers of a compound exhibit distinct pharmacokinetic and toxicological profiles. Future research should therefore involve detailed in vitro and in vivo studies to assess these properties for individual, enantiomerically pure isomers. This includes identifying metabolic pathways, as metabolites themselves can be active or toxic, and evaluating the potential for drug-drug interactions and off-target toxicities.
Q & A
Q. What are the common synthetic routes for 2-(2-Phenylethyl)piperidine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Reductive amination : Reacting piperidine with phenethyl aldehydes/ketones under hydrogenation conditions (e.g., H₂/Pd-C) to form the amine bond.
- Alkylation : Using phenethyl halides (e.g., bromides) with piperidine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the product.
Example: 2-(2,3-Dimethylphenyl)piperidine is synthesized via alkylation followed by catalytic hydrogenation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation and phenethyl substitution pattern.
- GC-MS : For purity assessment and fragmentation pattern analysis.
- FTIR : Identification of functional groups (e.g., C-N stretches at ~1,100 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry and crystal packing (if crystalline derivatives are available).
Case Study: Diphenidine (a derivative) was characterized using GC-MS and NMR to distinguish regioisomers .
Advanced Research Questions
Q. How do structural modifications at the phenethyl group influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare substituents using:
- Bioactivity assays : Test derivatives for receptor binding (e.g., NMDA receptor antagonism) or enzyme inhibition (e.g., acetylcholinesterase).
- Computational modeling : Molecular docking to predict binding affinities.
Example: A study compared substituents (e.g., -Cl, -OCH₃) on phenyl rings, revealing that electron-withdrawing groups enhance antimicrobial activity (Table 1) .
Table 1 : Bioactivity of this compound Derivatives
| Substituent | Antimicrobial Activity (IC₅₀, μM) | NMDA Receptor Affinity (Ki, nM) |
|---|---|---|
| -H | 25.3 | 450 |
| -Cl | 12.1 | 320 |
| -OCH₃ | 18.7 | 510 |
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer : Contradictions arise due to assay variability or impurities. Solutions include:
- Orthogonal assays : Validate activity using independent methods (e.g., fluorescence polarization vs. radioligand binding).
- High-purity synthesis : Ensure ≥95% purity via HPLC or LC-MS.
- Structural analogs : Test derivatives with incremental modifications to isolate contributing moieties.
Example: Discrepancies in NMDA receptor binding data for Diphenidine analogs were resolved by repeating assays under standardized conditions .
Q. What challenges exist in achieving enantiomeric purity during stereoselective synthesis of related piperidine compounds?
- Methodological Answer : Challenges include:
- Racemization : Piperidine rings prone to epimerization under basic/acidic conditions. Mitigate by using mild reaction conditions (e.g., low temperatures).
- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s catalysts).
Example: (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine required chiral HPLC for enantiomeric excess (ee) validation (>98%) .
Q. How do researchers assess toxicity and ecological impact of this compound derivatives with limited data?
- Methodological Answer : Strategies include:
- In silico prediction : Tools like TEST (Toxicity Estimation Software Tool) to estimate LD₅₀ or bioaccumulation potential.
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- Microtox assay : Assess acute toxicity to aquatic organisms (e.g., Vibrio fischeri).
Note: Current data gaps for this compound necessitate cautious handling per GHS guidelines .
Methodological Considerations
- Experimental Design : Include control groups (e.g., unsubstituted piperidine) and replicate assays (n ≥ 3) to ensure reproducibility.
- Data Analysis : Use statistical tools (e.g., ANOVA for IC₅₀ comparisons) and cheminformatics software (e.g., Schrodinger Suite) for SAR modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
